molecular formula C30H32O12 B2991120 Benzoylalbiflorin CAS No. 184103-78-4

Benzoylalbiflorin

Cat. No. B2991120
CAS RN: 184103-78-4
M. Wt: 584.574
InChI Key: ZHQGREQIJCCKHT-YWOOIFBKSA-N
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Description

Benzoylalbiflorin is a monoterpenoid isolated from Paeonia lactiflora, a traditional Chinese medicine . It has been used for the research of rheumatoid arthritis, to alleviate inflammation, amenorrhea, epistaxis, abdominal pain, and other symptoms .


Synthesis Analysis

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed to determine Benzoylpaeoniflorin in rat plasma distinguishing with a monoterpene isomer, Benzoylalbiflorin . The method showed a linear response from 1 to 1000 ng/mL .


Molecular Structure Analysis

Benzoylalbiflorin has a molecular formula of C30H32O12 . It contains 79 bonds in total, including 47 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 5 six-membered rings, 2 seven-membered rings, 1 nine-membered ring, 1 aliphatic ester, 2 aromatic esters, and 4 hydroxyl groups .


Physical And Chemical Properties Analysis

Benzoylalbiflorin is a powder with a molecular weight of 584.57 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

1. Pharmacokinetics and Metabolism

Benzoylalbiflorin has been the subject of pharmacokinetic studies, particularly focusing on its determination in biological samples like rat plasma. For instance, Zhou and Wang (2017) developed a rapid, selective, and sensitive LC-MS/MS method to determine Benzoylalbiflorin in rat plasma. This method displayed linearity from 1 to 1000 ng/mL and was successfully applied to pharmacokinetic studies in rats (Zhou & Wang, 2017).

2. Osteoblastic Cell Differentiation

A study by Yen et al. (2007) on compounds isolated from the roots of Paeonia lactiflora identified 6’-O-benzoylalbiflorin as one of the compounds that significantly increased alkaline phosphatase activity and nodules mineralization in osteoblastic MC3T3-E1 cells, indicating a potential application in bone formation and osteoporosis prevention (Yen et al., 2007).

3. Antidepressant Mechanism via Gut-Brain Axis

Zhao et al. (2018) investigated the antidepressant mechanism of albiflorin, a compound closely related to benzoylalbiflorin. The study found that gut microbiota transformed albiflorin to benzoic acid, which could cross the blood-brain barrier and act as an antidepressant by inhibiting D-amino acid oxidase in the brain. This reveals a potential gut-brain dialogue mechanism for the treatment of depression, which could be relevant for benzoylalbiflorin as well (Zhao et al., 2018).

4. Analytical Techniques for Benzoylalbiflorin and Derivatives

Li et al. (2007) conducted research on the analysis of sodium adduct paeoniflorin, albiflorin, and their derivatives, including benzoylalbiflorin. The study used (+)ESI-MSn and DFT calculations to understand the unique dehydration phenomenon of benzoylalbiflorin compared with benzoylpaeoniflorin. This research provides insights into advanced analytical methods for studying benzoylalbiflorin (Li et al., 2007).

Safety And Hazards

Benzoylalbiflorin is not classified as a hazardous substance or mixture . It should be protected from air and light, and stored at 2-8 °C .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-6-[[(4S,6R)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18?,19-,20-,21-,22+,23-,26+,28+,29?,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQGREQIJCCKHT-YWOOIFBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154831713

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